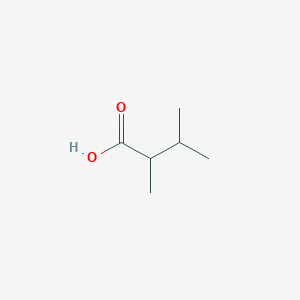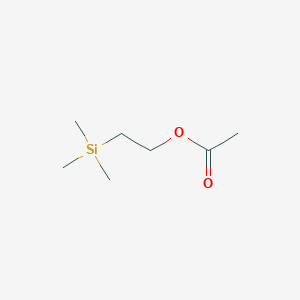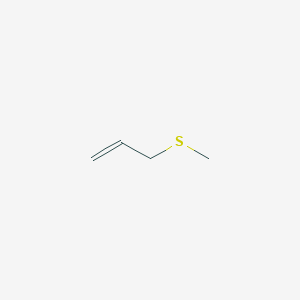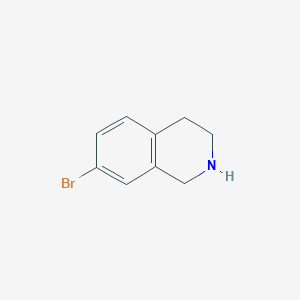
7-溴-1,2,3,4-四氢异喹啉
概述
描述
7-Bromo-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a structural motif found in various natural products and synthetic compounds. The presence of a bromine atom on the tetrahydroisoquinoline core can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of brominated tetrahydroisoquinolines has been explored in several studies. A rapid synthesis method for a hydroxy derivative, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, was developed using a Pictet-Spengler reaction followed by catalytic dehalogenation, achieving high optical purity of the desired compound . Another study reported the isolation of brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides, where compounds were semi-synthesized using a brominated tyrosine derivative as the starting material . A short approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines was also described, starting from ortho-brominated aromatic aldehydes and primary aromatic amines, followed by a sequence of reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation . Additionally, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline was achieved via lithiation of Schiff's bases, formylation, and reductive amination in a one-pot process .
Molecular Structure Analysis
The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a bromine atom, which can influence the electronic distribution and steric hindrance within the molecule. In the case of 7-bromoquinolin-8-ol, the structure analysis revealed that bromination occurred at the 7-position, and the compound exhibited intermolecular and weak intramolecular O-H...N hydrogen bonds, affecting the packing of molecules in the solid state .
Chemical Reactions Analysis
Brominated tetrahydroisoquinolines can participate in various chemical reactions due to the presence of the bromine atom, which serves as a good leaving group or can be substituted in nucleophilic aromatic substitution reactions. The studies provided do not detail specific chemical reactions involving 7-Bromo-1,2,3,4-tetrahydroisoquinoline, but the general reactivity of brominated aromatic compounds suggests potential for diverse transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline are not explicitly detailed in the provided papers. However, the introduction of a bromine atom typically increases the molecular weight and alters the compound's polarity, boiling point, and solubility compared to its non-brominated counterpart. The presence of bromine can also affect the compound's spectroscopic properties, such as UV-Vis and NMR spectra, due to changes in electronic structure .
科学研究应用
合成方法
- 合成技术:已描述了一种方便的合成7-溴-1,2,3,4-四氢异喹啉的方法,涉及对2-甲基芳基亚甲基-叔丁基胺进行锂化,然后在一个锅中进行甲酰化和还原胺化反应,同时从氮上去除叔丁基基团(Zlatoidský & Gabos, 2009)。
化学性质和应用
- 化学成分和分离:从红藻Rhodomela confervoides中分离出了溴代的1,2,3,4-四氢异喹啉,包括7-溴衍生物,表明其在自然界中的存在以及在各种生物研究中的潜在用途(Ma et al., 2007)。
- 在有机合成中的应用:7-溴-2-萘酚作为有机光酸的行为被利用在有机合成中,用于通过与1,2,3,4-四氢异喹啉的酸催化缩合制备各种化合物,包括苄硫醚和多环胺(Strada et al., 2019)。
生物医学研究和潜在应用
- 苯乙醇胺N-甲基转移酶抑制:关于与7-溴-1,2,3,4-四氢异喹啉相关的1,2,3,4-四氢异喹啉-7-磺酰苯胺类化合物的研究,已经调查了它们在体外抑制苯乙醇胺N-甲基转移酶(PNMT)的能力,揭示了酶抑制机制和潜在治疗应用的见解(Blank et al., 1980)。
药理学研究
- 局部麻醉活性和毒性研究:对一系列1-芳基四氢异喹啉生物碱衍生物的研究,包括7-溴衍生物,已经集中在它们的局部麻醉活性、急性毒性和结构-毒性关系上,为新型麻醉剂的开发提供了宝贵信息(Azamatov et al., 2023)。
作用机制
Target of Action
The primary target of 7-Bromo-1,2,3,4-tetrahydroisoquinoline is the PA Nucleic Acid Endonuclease . This enzyme is highly conserved across influenza virus strains and serotypes and is essential for the virus life cycle, making it an attractive target for new antiviral therapies .
Mode of Action
This inhibition disrupts the normal function of the enzyme, thereby interfering with the life cycle of the influenza virus .
Biochemical Pathways
The biochemical pathways affected by 7-Bromo-1,2,3,4-tetrahydroisoquinoline are likely related to the replication of the influenza virus. By inhibiting the PA Nucleic Acid Endonuclease, the compound may disrupt the virus’s ability to replicate its genetic material and produce new virus particles .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 7-Bromo-1,2,3,4-tetrahydroisoquinoline’s action are likely related to its inhibition of the PA Nucleic Acid Endonuclease. This could result in a decreased ability of the influenza virus to replicate and spread, potentially reducing the severity of infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Bromo-1,2,3,4-tetrahydroisoquinoline. For instance, the compound’s insolubility in water could affect its distribution in aqueous environments within the body. Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity.
安全和危害
未来方向
属性
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYODEQFZAJVROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444089 | |
| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17680-55-6 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 7-bromo-1,2,3,4-tetrahydroisoquinoline via the described method?
A1: The abstract highlights the method's convenience for synthesizing the compound. While specific advantages aren't detailed, "convenience" could imply factors like higher yield, milder reaction conditions, easier purification, or readily available starting materials compared to alternative synthetic routes. []
Q2: Could this synthetic strategy be applied to other similar compounds?
A2: The abstract suggests potential applicability to similar compounds, as it mentions the synthesis of 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine using a similar approach involving lithiation, formylation, and reductive amination. [] Further research would be needed to explore the scope and limitations of this synthetic strategy for a broader range of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

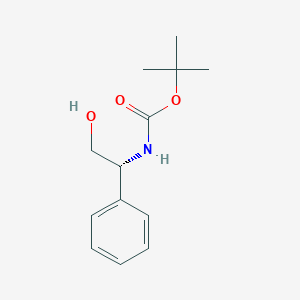



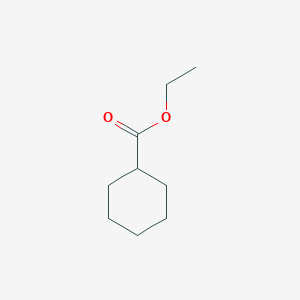
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)
